2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

Catalog No.
S8209417
CAS No.
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylm...

Product Name

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

IUPAC Name

2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)amino]ethanol

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c16-7-6-15(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12,16H,4-10H2

InChI Key

HUZPOJPWXPQUNX-UHFFFAOYSA-N

SMILES

C1CC1N(CCO)CC2=C3C(=CC=C2)OCCO3

Canonical SMILES

C1CC1N(CCO)CC2=C3C(=CC=C2)OCCO3

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a dihydrobenzo[1,4]dioxin moiety. The molecular formula for this compound is C14H19NO3C_{14}H_{19}NO_3, and it has a molecular weight of approximately 249.31 g/mol. The presence of the cyclopropyl group contributes to its distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Oxidation: 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions may involve hydrogenation or metal hydrides to convert ketones or aldehydes back to alcohols.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using alkyl halides or sulfonates.

The biological activity of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is primarily attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, potentially altering their activity. For instance, it could inhibit enzyme activity by mimicking substrates or binding to active sites, thus blocking normal biochemical pathways. Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure often exhibit various biological activities, including anti-inflammatory and analgesic effects.

The synthesis of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol typically involves several steps:

  • Formation of the Dihydro-benzo[1,4]dioxin Moiety: This can be achieved through cyclization of catechol derivatives with appropriate dihalides under basic conditions.
  • Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
  • Amination and Ethanol Group Addition: The final steps involve introducing the amino group and ethanol moiety through standard amination techniques followed by functional group modifications .

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structural features and biological activities, it may serve as a lead compound in drug discovery for conditions such as inflammation and pain management.
  • Chemical Research: Its unique properties make it valuable for studying structure-activity relationships in medicinal chemistry.

Understanding how 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol interacts with biological targets is crucial for its therapeutic application. Preliminary studies focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways affected by this compound to elucidate its mode of action.

These studies are essential for establishing safety profiles and therapeutic windows for future applications.

Several compounds share structural similarities with 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-propanolContains cyclopropyl groupPotentially different pharmacokinetic properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-butanolSimilar structure with longer carbon chainVarying solubility characteristics
2-(Benzo[b][1,4]dioxin-5-yl)ethanolLacks amino substitutionSimpler structure may lead to different biological activities
2-(Hydroxy(2,3-dihydrobenzo[b][1,4]dioxin)amino)ethanolHydroxyl group instead of methylaminoDifferent solubility and reactivity

Uniqueness

What sets 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol apart from similar compounds is its specific combination of functional groups. The presence of the cyclopropyl group particularly influences the compound’s stability and interaction with biological targets. This unique structure may confer distinctive chemical reactivity and biological activity that are not found in related compounds .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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